3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a chemical compound that is widely used in scientific research. It is a selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and function. This compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves the selective inhibition of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta isoform. This leads to the suppression of T-cell activation and function, which is crucial in the pathogenesis of autoimmune diseases, cancer, and other inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one have been extensively studied in vitro and in vivo. This compound has been shown to inhibit T-cell activation and function, leading to the suppression of the immune response. It has also been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one in lab experiments include its potency and selectivity as a 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta inhibitor. It has also been shown to be effective in in vitro and in vivo models of autoimmune diseases, cancer, and other inflammatory conditions. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new derivatives and analogs of this compound with improved potency and selectivity.
3. Exploration of the potential therapeutic applications of this compound in other inflammatory conditions, such as multiple sclerosis and rheumatoid arthritis.
4. Investigation of the molecular mechanisms underlying the anti-cancer effects of this compound.
5. Development of new drug delivery systems to improve the bioavailability and pharmacokinetics of this compound.
In conclusion, 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a potent and selective inhibitor of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta isoform, with potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions. Further research is needed to determine its safety and efficacy in humans, and to explore its potential in other therapeutic areas.
Métodos De Síntesis
The synthesis of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves several steps, including the reaction of 3-pyrazin-2-yl-1H-pyrrole with 3-bromoprop-2-en-1-one, followed by the addition of methylmagnesium bromide. This is followed by purification and isolation of the product using chromatography techniques.
Aplicaciones Científicas De Investigación
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one theta, which is involved in T-cell activation and function. This compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other inflammatory conditions.
Propiedades
IUPAC Name |
3-methyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10(2)7-13(17)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,7-8,11H,3,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTZNFPJSOSROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.